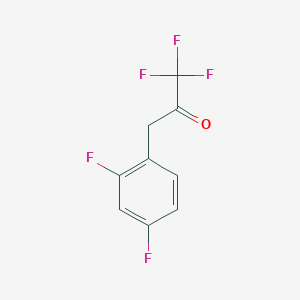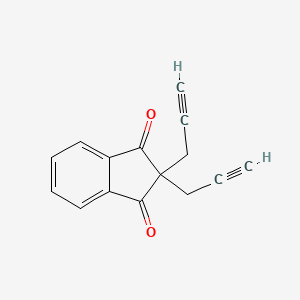
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes two prop-2-yn-1-yl groups attached to an indene-1,3(2H)-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of diethyl 2,2-di(prop-2-yn-1-yl)malonate with appropriate reagents under controlled conditions. One common method involves the use of copper(I) iodide, P-olefin, triethylamine, and bis(dibenzylideneacetone)-palladium(0) in N,N-dimethylformamide . The reaction is carried out under an inert atmosphere at room temperature for a specified duration.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) iodide, triethylamine, and bis(dibenzylideneacetone)-palladium(0) for substitution reactions . Oxidation and reduction reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: A related compound with similar structural features.
Dimethyl 2,2-di(prop-2-yn-1-yl)malonate: Another similar compound used in organic synthesis.
Uniqueness
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3(2H)-dione core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H10O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2,2-bis(prop-2-ynyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O2/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14(15)17/h1-2,5-8H,9-10H2 |
InChI Key |
DIEBKZFEMFDORU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(C(=O)C2=CC=CC=C2C1=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


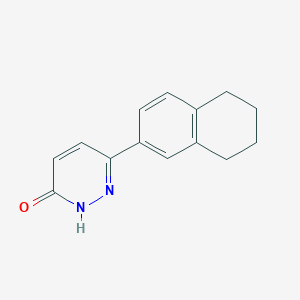
![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)

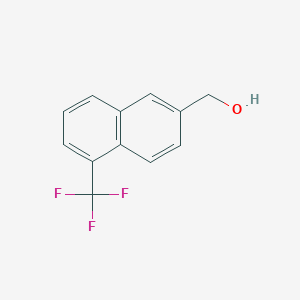

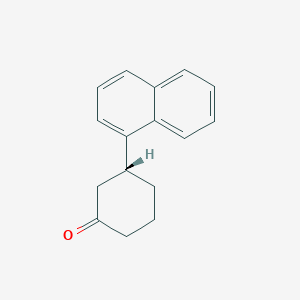
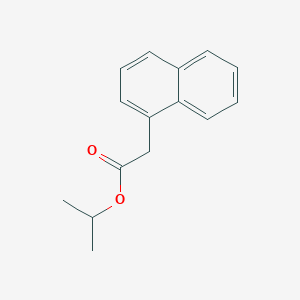

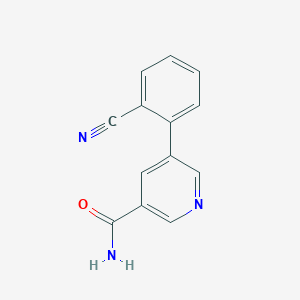
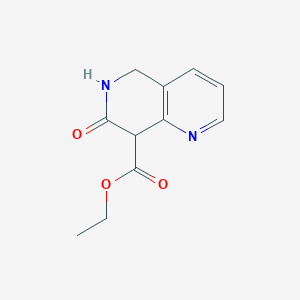

![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)
